molecular formula C29H29NO6 B11142927 2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11142927
M. Wt: 487.5 g/mol
InChI Key: HYKXBRXXCIDVGZ-UHFFFAOYSA-N
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Description

2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of furan, methoxy, and chromeno-pyrrole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the furan-2-ylmethyl group: This step involves the alkylation of the furan ring using a suitable alkylating agent.

    Construction of the chromeno-pyrrole core: This is often the most complex step, requiring the cyclization of intermediates under controlled conditions to form the chromeno-pyrrole structure.

    Introduction of the methoxy and methylbutoxy groups: These groups are typically introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxy and methylbutoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to specific receptors: This can modulate the activity of enzymes or signaling pathways.

    Interacting with DNA or RNA: This can affect gene expression and cellular functions.

    Inhibiting or activating enzymes: This can alter metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanamine: Shares the furan ring structure but lacks the complex chromeno-pyrrole core.

    2-Methylfuran: A simpler furan derivative with different functional groups.

    Chromeno-pyrrole derivatives: Compounds with similar core structures but different substituents.

Uniqueness

2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of furan, methoxy, and chromeno-pyrrole structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H29NO6

Molecular Weight

487.5 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H29NO6/c1-17(2)11-13-35-23-10-8-19(15-24(23)33-4)26-25-27(31)21-14-18(3)7-9-22(21)36-28(25)29(32)30(26)16-20-6-5-12-34-20/h5-10,12,14-15,17,26H,11,13,16H2,1-4H3

InChI Key

HYKXBRXXCIDVGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC(=C(C=C5)OCCC(C)C)OC

Origin of Product

United States

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